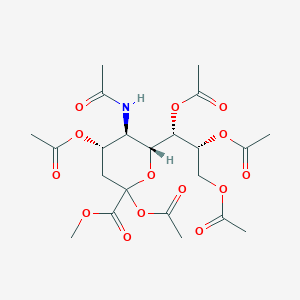
4-Allyl-2-chloropyridine
Übersicht
Beschreibung
4-Allyl-2-chloropyridine is a compound that is part of a broader class of organic molecules featuring a pyridine ring substituted with an allyl group and a chlorine atom. This structure serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-4-chloropyridine, involves multi-step processes starting from substituted picolinates. For instance, 2-Amino-4-chloropyridine was synthesized from methyl 4-chloropicolinate with an overall yield of 68.5%, indicating the feasibility of such synthetic routes for chloropyridine derivatives . Additionally, the synthesis of pyridines can be achieved from allyl amines and alkynes through a Cu(II)-promoted dehydrogenation followed by Rh(III)-catalyzed N-annulation . This suggests that similar methodologies could potentially be applied to the synthesis of 4-Allyl-2-chloropyridine.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-Allyl-2-chloropyridine has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of a triazole derivative was characterized by IR, NMR, UV spectra, and X-ray diffraction, providing detailed insights into the molecular geometry and electronic properties . Similarly, another triazole-thione derivative's structure was elucidated using IR-NMR spectroscopy and single-crystal X-ray diffraction . These studies highlight the importance of such techniques in confirming the molecular structure of chloropyridine derivatives.
Chemical Reactions Analysis
Chloropyridine derivatives undergo a variety of chemical reactions. For instance, 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes, which share structural similarities with 4-Allyl-2-chloropyridine, can undergo [4+2] cycloadditions with vinyl/isopropenyl- and chloroketenes to yield pyrimidinones and fused pyrimidinone derivatives . These reactions demonstrate the reactivity of the allyl group in cycloaddition reactions, which could be relevant for the chemical behavior of 4-Allyl-2-chloropyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyridine derivatives are influenced by their molecular structure. Theoretical studies using Density Functional Theory (DFT) have been conducted to predict properties such as vibrational frequencies, chemical shifts, and molecular orbital energies . These studies provide a comprehensive understanding of the electronic structure and reactivity of such molecules. Additionally, the thermodynamic properties and molecular electrostatic potential maps have been investigated, offering insights into the stability and potential reaction pathways of these compounds .
Wissenschaftliche Forschungsanwendungen
DNA Synthesis in Cells
- Application : DNA repair studies.
- Insight : Allylic compounds, including 4-Allyl-2-chloropyridine, have been used to induce unscheduled DNA synthesis (UDS) in HeLa cells. These studies help in understanding the mechanisms of DNA repair and mutagenesis.
- Reference : (Schiffmann, Eder, Neudecker, & Henschler, 1983).
Chemistry of Allylpalladium Complexes
- Application : Studying isomer distribution and interconversion in complex chemical reactions.
- Insight : Research on allylpalladium(II) complexes with 2-(iminomethyl)pyridine ligands, which includes derivatives of 4-Allyl-2-chloropyridine, provides valuable insights into the behavior of these complexes in various isomeric forms.
- Reference : (Crociani et al., 1997).
Hydrodechlorination Studies
- Application : Exploring chemoselectivity in chemical transformations.
- Insight : 4-Allyl-2-chloropyridine and related compounds are used to understand the selective removal of chlorine atoms under specific conditions, which is crucial in organic synthesis.
- Reference : (Kinarivala & Trippier, 2014).
Metalloradical Catalysis
- Application : In catalysis, particularly in cyclopropanation reactions.
- Insight : 4-Allyl-2-chloropyridine derivatives are significant in the study of Co(II)-based metalloradical catalysis, aiding the development of new catalytic processes.
- Reference : (Ruppel, Cui, Xu, & Zhang, 2014).
Kinetic Resolution of Allylic Amines
- Application : In the development of selective synthetic methods.
- Insight : The compound plays a role in the kinetic resolution of allylic amines, an important reaction in organic chemistry for creating chiral compounds.
- Reference : (Klauber, Mittal, Shah, & Seidel, 2011).
Alkylating and Mutagenic Activities
- Application : Understanding the correlation between chemical structure and biological activity.
- Insight : Studies on the alkylating and mutagenic activities of compounds like 4-Allyl-2-chloropyridine help in elucidating their potential biological impacts.
- Reference : (Eder, Neudecker, Lutz, & Henschler, 1982).
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of pyridine derivatives like “4-Allyl-2-chloropyridine” involve the development of more robust methods for the selective introduction of multiple functional groups . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .
Eigenschaften
IUPAC Name |
2-chloro-4-prop-2-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBJFRHRGMOSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443638 | |
| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-2-chloropyridine | |
CAS RN |
219727-28-3 | |
| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)


![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)




